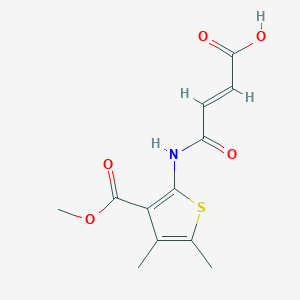

4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid is an organic compound that features a thienyl group, a butenoic acid moiety, and a methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common approach is to start with the thienyl precursor, which undergoes a series of functional group transformations to introduce the methoxycarbonyl and amino groups. The final step often involves the formation of the butenoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Thienyl Ring Formation

The thienyl ring is typically synthesized via cyclization or substitution reactions. For example, the methoxycarbonyl group (COOCH₃) and methyl substituents (4,5-dimethyl) are introduced through electrophilic substitution or Friedel-Crafts alkylation of a thiophene precursor.

Coupling with Amino Acid Moiety

The butenoic acid backbone (4-oxo-2-butenoic acid) is linked to the thienyl amine via amide bond formation. This step often employs coupling agents like dicyclohexylcarbodiimide (DCC) under acidic or basic conditions to activate the carboxylic acid group.

Microwave-Assisted Methods

For analogous 4-oxo-2-butenoic acids, microwave-assisted aldol condensation between glyoxylic acid and methyl ketones has been reported. While not directly applied to this compound, similar conditions (e.g., tosic acid or pyrrolidine catalysts) may facilitate efficient synthesis of the butenoic acid core .

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Amide Bond Formation : The amino group reacts with carboxylic acid derivatives (e.g., esters, acids) to form amides. This is often catalyzed by coupling agents like DCC.

-

Ester Hydrolysis : The methoxycarbonyl group (COOCH₃) undergoes hydrolysis under basic or acidic conditions to yield the carboxylic acid moiety.

-

Conjugate Addition : The α,β-unsaturated ketone (4-oxo-2-butenoic acid) undergoes Michael addition with nucleophiles (e.g., amines, enolates) under basic conditions.

Reaction Conditions and Yields

Amino Group

-

Acylation : Reacts with acyl chlorides or anhydrides to form substituted amides.

-

Alkylation : Undergoes nucleophilic substitution with alkyl halides under basic conditions.

Keto Group

-

Nucleophilic Addition : Reacts with hydrazines, Grignard reagents, or enolates to form β-hydroxy derivatives.

-

Enolate Formation : Generates enolates in basic conditions for subsequent alkylation or aldol reactions.

Thienyl Ring

-

Electrophilic Substitution : Reacts with nitration, bromination, or acetylation at the activated positions (e.g., para to methoxycarbonyl).

-

Coordination Chemistry : Participates in metal-mediated coupling reactions (e.g., Suzuki or Sonogashira).

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid. For instance, derivatives of 2-amino-4-aryl-5-oxo-pyrano compounds were tested against various human tumor cell lines, revealing significant antiproliferative activities with IC50 values in the low micromolar range. Some derivatives demonstrated targeted effects on cancer cells by disrupting microtubule formation and inducing G2/M cell cycle arrest .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1a | HT-29 | 0.5 | Microtubule disruption |

| 1b | A549 | 1.0 | Centrosome de-clustering |

| 1c | MCF7 | 0.8 | Antiangiogenic effects |

Antimicrobial Properties

Another area of research has focused on the antimicrobial properties of related compounds. For example, derivatives synthesized from similar structural frameworks have shown promising results against various bacterial strains and fungi. The synthesis of compounds through reactions involving hydrazines has led to the discovery of new antimicrobial agents .

Organic Electronics

The unique electronic properties of thienyl compounds make them suitable for applications in organic electronics. Research has explored their use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of thienyl groups enhances charge transport properties and stability, which are critical for device performance .

Drug Delivery Systems

The compound's ability to form stable complexes with metal ions has been investigated for drug delivery applications. By modifying its structure to enhance solubility and bioavailability, researchers aim to create effective carriers for targeted drug delivery systems .

Case Study 1: Anticancer Compound Development

In a study examining a series of pyrano derivatives, researchers identified that specific modifications led to enhanced anticancer activity against melanoma cells. The study highlighted how structural variations influenced biological activity, emphasizing the importance of thienyl groups in achieving desired effects .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis protocol was developed for obtaining various derivatives of the target compound. The characterization involved techniques such as NMR spectroscopy and mass spectrometry, confirming the structural integrity and potential reactivity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 4-((3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid

- This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Biological Activity

The compound 4-((3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl)amino)-4-oxo-2-butenoic acid , also known by its CAS number 295347-56-7, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C13H15NO5S. Its structure includes a thienyl group that contributes to its biological properties. The presence of the oxo and amino functional groups suggests potential reactivity with biological targets.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. The 1,3,4-oxadiazole scaffold, related to this compound, has been shown to interact with various cellular targets involved in cancer proliferation:

- Mechanisms of Action : These compounds often inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell viability. They also target telomerase activity, which is crucial for cancer cell immortality .

Antimicrobial Activity

The compound shows promising results against various microbial strains. Studies have highlighted the effectiveness of similar thienyl-based compounds in inhibiting bacterial growth and fungal infections. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the cytotoxic effects of related thienyl compounds on several cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different lines. The study emphasized the role of structural modifications in enhancing bioactivity .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of thienyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxycarbonyl group significantly improved antibacterial efficacy, with some derivatives achieving MIC values below 10 µg/mL against resistant strains .

In Vitro Studies

In vitro assays have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed an increase in early apoptotic cells when treated with concentrations above 20 µM .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that the introduction of electron-withdrawing groups on the thienyl moiety enhances the compound's potency. Conversely, bulky substituents were found to decrease biological activity due to steric hindrance .

Data Tables

| Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Cancer Cell Lines | 10 - 30 | Inhibition of thymidylate synthase |

| Gram-positive Bacteria | <10 | Disruption of cell membrane |

| Gram-negative Bacteria | <10 | Interference with metabolic pathways |

Properties

Molecular Formula |

C12H13NO5S |

|---|---|

Molecular Weight |

283.30 g/mol |

IUPAC Name |

(E)-4-[(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H13NO5S/c1-6-7(2)19-11(10(6)12(17)18-3)13-8(14)4-5-9(15)16/h4-5H,1-3H3,(H,13,14)(H,15,16)/b5-4+ |

InChI Key |

DAJSWCOZFAGYFJ-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C(=O)O)C |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.